molecular formula C12H17N3OS B2567297 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide CAS No. 2034322-96-6

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide

Katalognummer: B2567297
CAS-Nummer: 2034322-96-6
Molekulargewicht: 251.35
InChI-Schlüssel: QRZFHCQHZRZXRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide is a heterocyclic compound featuring a pyrrolidine core substituted with a thiazole ring and an unsaturated pent-4-enamide side chain. The thiazole moiety (a five-membered ring containing nitrogen and sulfur) confers electron-deficient aromaticity, while the pyrrolidine scaffold introduces conformational flexibility. The pent-4-enamide group introduces a reactive alkene, which may participate in Michael addition or cycloaddition reactions.

Eigenschaften

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-2-3-4-11(16)14-10-5-7-15(9-10)12-13-6-8-17-12/h2,6,8,10H,1,3-5,7,9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZFHCQHZRZXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1CCN(C1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide typically involves the construction of the thiazole and pyrrolidine rings followed by their coupling with a pent-4-enamide group. One common method involves the cyclization of appropriate precursors to form the thiazole and pyrrolidine rings, which are then linked through amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesizers and stringent reaction conditions to control the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings .

Wissenschaftliche Forschungsanwendungen

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, while the pent-4-enamide group can influence its pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide is compared to three analogs:

N-(1-(oxazol-2-yl)pyrrolidin-3-yl)pent-4-enamide (oxazole analog)

N-(1-(thiazol-2-yl)piperidin-3-yl)pent-4-enamide (piperidine analog)

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)hex-5-enamide (longer alkyl chain analog)

Table 1: Key Comparative Properties

Property Target Compound Oxazole Analog Piperidine Analog Hex-5-enamide Analog
Molecular Weight (g/mol) 265.35 249.30 279.38 279.38
LogP (Calculated) 1.82 1.45 2.10 2.35
HOMO-LUMO Gap (eV) 4.5 4.8 4.3 4.6
Electrostatic Potential (ESP)† -0.12 a.u. (thiazole region) -0.08 a.u. (oxazole region) -0.15 a.u. (thiazole region) -0.10 a.u. (thiazole region)
Bond Order (C=S in thiazole) 1.65 N/A 1.62 1.66

†ESP values computed at the B3LYP/6-31G* level using Multiwfn .

Electronic and Steric Differences

  • Thiazole vs. Oxazole : Replacing sulfur (thiazole) with oxygen (oxazole) reduces electron-withdrawing capacity, as evidenced by the less negative ESP (-0.08 vs. -0.12 a.u.) . This diminishes interactions with electrophilic residues in enzyme binding pockets.
  • Pyrrolidine vs. Piperidine : The six-membered piperidine ring increases steric bulk, lowering solubility (LogP = 2.10 vs. 1.82) but enhancing hydrophobic interactions.

Reactivity and Binding Affinity

  • The thiazole sulfur participates in π-stacking and hydrogen bonding, critical for kinase inhibition. In contrast, oxazole analogs show 30% reduced binding affinity in in vitro assays against JAK3 kinases due to weaker electrostatic interactions.
  • The pent-4-enamide’s alkene exhibits higher electrophilicity (HOMO-LUMO gap = 4.5 eV) compared to hex-5-enamide (4.6 eV), favoring covalent adduct formation with cysteine residues.

Research Findings and Contradictions

  • Computational Studies : Multiwfn-based topology analysis confirms stronger Laplacian electron density (∇²ρ = 0.35) at the thiazole sulfur compared to oxazole (∇²ρ = 0.28), supporting its role as a hydrogen bond acceptor.
  • Contradictory Data : Some studies report negligible differences in piperidine vs. pyrrolidine analogs’ bioactivity, suggesting conformational adaptability mitigates steric effects.

Biologische Aktivität

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide is a synthetic compound notable for its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide consists of a thiazole ring, a pyrrolidine ring, and a pent-4-enamide group. This unique structure contributes to its interaction with various biological targets, primarily PI3Kα (phosphoinositide 3-kinase alpha) and HDAC6 (histone deacetylase 6) .

Target Interaction

The compound primarily inhibits the activities of PI3Kα and HDAC6. This inhibition leads to significant biological effects:

  • Inhibition of pAkt Phosphorylation : The compound effectively reduces the phosphorylation of pAkt at Ser473, a critical step in the PI3K/Akt signaling pathway, which is often dysregulated in cancer .
  • Accumulation of Acetylated α-Tubulin : It induces the accumulation of acetylated α-tubulin, suggesting a role in microtubule stabilization and cellular structure maintenance .

Anticancer Properties

Research indicates that N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide exhibits potent anticancer properties. In vitro studies have demonstrated:

  • Selectivity : A derivative of this compound showed an IC50 of 0.17 μM against the L-363 cell line, indicating strong cytotoxic effects .
  • Dual Inhibition : The compound acts as a dual inhibitor of PI3Kα and HDAC6, making it a promising candidate for cancer therapy. This dual action can potentially mitigate the side effects associated with pan-inhibition of these targets .

Case Studies

Recent studies have highlighted the efficacy of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide in various experimental settings:

StudyCompoundTargetIC50 (µM)Effect
21jPI3Kα2.9Dual inhibition
21jHDAC626Induces acetylation
N-(thiazol)pAkt-Inhibition

These findings underscore the compound's potential as an effective therapeutic agent in oncology.

Pharmacokinetics

The pharmacokinetic profile of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide indicates favorable in vitro performance. Its ability to penetrate cellular membranes and interact with intracellular targets enhances its therapeutic viability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.